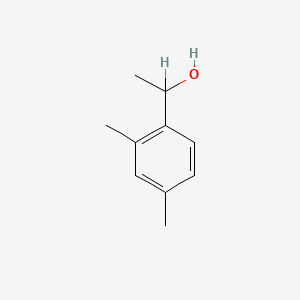

1-(2,4-Dimethylphenyl)ethanol

Description

Strategic Significance as a Chiral Intermediate and Building Block in Advanced Synthesis

The primary strategic importance of 1-(2,4-dimethylphenyl)ethanol in advanced organic synthesis lies in its function as a chiral building block. researchgate.net In the pharmaceutical and agrochemical industries, it is often the case that only one enantiomer of a chiral molecule exhibits the desired biological activity, while the other may be inactive or even detrimental. researchgate.net This necessitates the production of single-enantiomer compounds, a field known as asymmetric synthesis. researchgate.netkvmwai.edu.innumberanalytics.com Chiral alcohols like this compound are crucial intermediates for creating these enantiomerically pure products. google.com

The development of methods to produce this compound in high enantiomeric purity is an active area of research. Biocatalytic methods, which use enzymes or whole microorganisms, are particularly effective. For instance, the fungus Periconia hispidula has been shown to be a promising stereoselective biocatalyst for the reduction of 2,4-dimethylacetophenone, yielding the chiral alcohol with high enantiomeric excess. iomcworld.com Similarly, yeast such as Saccharomyces cerevisiae and plant cell cultures have been employed to synthesize specific enantiomers of related dimethylphenyl)ethanols. researchgate.netresearchgate.net These green chemistry approaches are often preferred over traditional chemical methods which can be complex and costly. researchgate.netresearchgate.net

The enantiomers of this compound can be used to introduce a specific stereochemistry into a larger, more complex molecule during a synthetic sequence. biosynth.com Its hydroxyl group allows for straightforward conversion into a variety of other functional groups, making it a versatile starting point for diverse molecular architectures. solubilityofthings.com

Overview of its Role in the Production of Complex Organic Molecules

As a versatile intermediate, this compound and its derivatives are instrumental in the synthesis of a range of complex organic molecules. ontosight.aibiosynth.com Its applications are found in the preparation of fine chemicals, pharmaceuticals, and agrochemicals. ontosight.airesearchgate.net

In medicinal chemistry, derivatives of dimethylphenyl ethanol (B145695) are investigated for various biological activities, including potential antimicrobial, antioxidant, and anti-inflammatory properties, making them lead compounds for drug development. ontosight.ai For example, related amino alcohol structures are significant in medicinal chemistry for their potential biological activities and use in pharmaceutical formulations. evitachem.com

The compound also serves as a precursor in the synthesis of ligands for asymmetric catalysis. d-nb.info Chiral ligands are essential components of catalysts used to control the stereochemical outcome of a chemical reaction, and the defined stereochemistry of this compound can be transferred to these ligands. rsc.orgokayama-u.ac.jp Furthermore, its structural motif is found in the fragrance industry, where its aromatic properties contribute to complex scents. solubilityofthings.com The ability to functionalize the hydroxyl group and modify the aromatic ring allows chemists to create a library of derivatives with distinct properties for various applications, from materials science to the synthesis of bioactive compounds. ontosight.aisolubilityofthings.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHQUGRUHBFDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912683 | |

| Record name | 1-(2,4-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5379-19-1, 99500-87-5 | |

| Record name | 1-(2,4-Dimethylphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5379-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005379191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dimethylphenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099500875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5379-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5379-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2,4 Dimethylphenyl Ethanol and Its Stereoisomers

Catalytic Hydrogenation and Transfer Hydrogenation Approaches

The reduction of the prochiral ketone, 2',4'-dimethylacetophenone (B1329390), to 1-(2,4-dimethylphenyl)ethanol can be effectively achieved through catalytic hydrogenation. This method is broadly categorized into homogeneous and heterogeneous catalysis, each presenting distinct advantages and challenges in process development and stereocontrol.

Homogeneous Catalysis for Enantioselective Reduction

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. The enantioselective reduction of acetophenone (B1666503) and its derivatives has been extensively studied, providing a framework for the synthesis of chiral alcohols like this compound. Ruthenium complexes featuring chiral ligands are among the most successful catalysts for this transformation. nih.govrug.nlualberta.ca

Key to the success of these catalysts is the combination of a metal center, such as ruthenium, with chiral diphosphine and diamine ligands like BINAP and DPEN, respectively. nih.gov These catalyst systems can achieve exceptional enantioselectivity, often exceeding 90% enantiomeric excess (ee). rug.nl The choice of ligand and reaction conditions plays a crucial role in determining the stereochemical outcome of the reduction. For instance, the diastereomeric pairing of a chiral diphosphine and a chiral diamine ligand can lead to opposite enantiomers of the product alcohol. nih.gov

Transfer hydrogenation, a variant of this approach, utilizes a hydrogen donor like 2-propanol or formic acid in place of molecular hydrogen. rug.nl Iridium(III) complexes with chiral ferrocenyl phosphinite ligands have also demonstrated high conversions and moderate to good enantioselectivity in the asymmetric transfer hydrogenation of aromatic ketones. researchgate.net

Table 1: Examples of Homogeneous Catalysis for Asymmetric Hydrogenation of Acetophenone Derivatives

| Catalyst System | Substrate | H₂ Pressure (atm) | Temp. (°C) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| RuCl₂[(S)-tolbinap][(S,S)-dpen]/t-C₄H₉OK | Acetophenone | 45 | 30 | >99 (R) | nih.gov |

| RuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen] | Acetophenone | 8 | N/A | 99 (R) | nih.gov |

| Ir(III)-ferrocenyl phosphinite | Substituted Acetophenones | N/A (Transfer) | N/A | up to 80 | researchgate.net |

| Ru-complex with (1R, 2S)-(+)-cis-1-amino-2-indanol | Acetophenone | N/A (Transfer) | 33 | 92 | rug.nl |

Heterogeneous Catalysis and Process Development

Heterogeneous catalysts, which are in a different phase from the reactants, are widely favored in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. For the hydrogenation of aromatic ketones, catalysts based on palladium, platinum, and nickel are commonly employed. beilstein-journals.orgbeilstein-journals.orgnih.gov

The development of these processes focuses on achieving high selectivity for the desired alcohol while minimizing side reactions such as hydrogenation of the aromatic ring or hydrogenolysis of the alcohol. beilstein-journals.org Encapsulated palladium catalysts, such as Pd(0)EnCat™ 30NP, have shown high conversions and selectivities for the reduction of aromatic ketones to their corresponding alcohols under mild conditions, using molecular hydrogen. beilstein-journals.orgnih.gov These catalysts can offer better selectivity compared to traditional supported catalysts like Pd/C. nih.gov

Recent advancements in catalyst design include the use of nickel phosphide (B1233454) (Ni₂P) supported on alumina. This catalyst has demonstrated high selectivity towards 1-phenylethanol (B42297) in the hydrogenation of acetophenone, attributed to the electronic effects of phosphorus influencing the adsorption of the carbonyl group. Highly loaded and dispersed Ni₂P/Al₂O₃ catalysts have shown promise for efficient and selective hydrogenation.

Table 2: Heterogeneous Catalysts for the Hydrogenation of Aromatic Ketones

| Catalyst | Substrate | H₂ Pressure | Temp. | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(0)EnCat™ 30NP | Aromatic Ketones | 1 atm (balloon) | Room Temp | High to excellent conversions | beilstein-journals.orgnih.gov |

| Ni₂P/Al₂O₃ | Acetophenone | 3.0 MPa | 100-180 °C | High selectivity to 1-phenylethanol | |

| Pd₁/TiO₂ SACs | Acetophenone | N/A | N/A | Higher conversion and selectivity than nanoparticle catalysts | acs.org |

Biocatalytic Routes for Enantioselective Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild and environmentally benign conditions. The use of whole microbial cells or isolated enzymes for the synthesis of chiral alcohols has been extensively explored.

Stereoselective Bioreduction of Prochiral Ketones

The stereoselective bioreduction of prochiral ketones, such as 2',4'-dimethylacetophenone, is a well-established method for producing enantiomerically pure alcohols. This transformation is typically mediated by oxidoreductases (also known as ketoreductases) present in a wide range of microorganisms, including bacteria, yeasts, and fungi. These enzymes utilize cofactors like NADH or NADPH to deliver a hydride to the carbonyl group of the ketone, with the stereochemical outcome being determined by the enzyme's active site architecture. The use of whole-cell biocatalysts is often preferred as it circumvents the need for the addition and regeneration of expensive cofactors.

Whole-Cell Biotransformations in Non-Conventional Media (e.g., Natural Deep Eutectic Solvents)

To overcome the challenges associated with the low aqueous solubility of many organic substrates, non-conventional media have been investigated for whole-cell biotransformations. Natural Deep Eutectic Solvents (NADES) have garnered significant attention as green and biocompatible solvent systems. nih.govresearchgate.net These solvents are typically mixtures of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as glycerol (B35011) or urea). researchgate.net

Research has shown that the use of NADES in aqueous mixtures can significantly influence the activity and enantioselectivity of whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae). nih.govresearchgate.net For the reduction of acetophenone derivatives, it has been demonstrated that by simply altering the proportion of the NADES in the reaction medium, a complete inversion of enantioselectivity can be achieved. researchgate.net For example, the bioreduction of 1-(3,4-dimethylphenyl)ethanone using baker's yeast in a choline chloride:glycerol NADES with 30% (v/v) water yielded the corresponding (S)-alcohol with high enantioselectivity. nih.gov This "solvent engineering" approach provides a powerful tool to control the stereochemical outcome of the bioreduction. researchgate.net

Table 3: Whole-Cell Bioreduction of an Acetophenone Derivative in a Natural Deep Eutectic Solvent (NADES)

| Biocatalyst | Substrate | Medium | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | 1-(3,4-dimethylphenyl)ethanone | Choline chloride:glycerol with 30% (v/v) water | High | High (S) | nih.gov |

| Baker's Yeast | Acetophenone derivatives | Aqueous NADES | Successful enantioselective reductions | N/A | nih.gov |

Enzyme-Mediated Preparations (e.g., Ketoreductases)

The use of isolated ketoreductases (KREDs) offers a more controlled approach to the enantioselective synthesis of alcohols. nih.govfrontiersin.orgnih.gov KREDs are a class of oxidoreductases that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. google.com These enzymes are attractive for industrial applications due to their high efficiency and selectivity. nih.gov

A wide variety of KREDs have been identified from different microbial sources and have been engineered to exhibit desired properties such as substrate scope, stability, and enantioselectivity. For in vitro applications, a cofactor regeneration system, often employing a sacrificial alcohol like 2-propanol and a corresponding dehydrogenase, is required to replenish the consumed NADH or NADPH.

The enantioselectivity of a KRED is highly dependent on the steric and electronic properties of the substrate. For instance, a recombinant ketoreductase from Pichia glucozyma has been used for the enantioselective reduction of various mono-substituted acetophenones, with the reaction rates and enantioselectivities being influenced by the nature and position of the substituent on the aromatic ring.

Table 4: Enzyme-Mediated Reduction of Ketones

| Enzyme | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Ketoreductases (KREDs) | Prochiral ketones | Can be engineered for high stereoselectivity in synthesizing chiral alcohols for pharmaceutical intermediates. | nih.govnih.gov |

| Recombinant KRED from Pichia glucozyma | Mono-substituted acetophenones | Electronic and steric effects of substituents influence activity and enantioselectivity. | rsc.org |

| Engineered KREDs derived from Lactobacillus species | Acetophenones | Can exhibit reversed enantioselectivity compared to the wild-type enzyme. | google.com |

Asymmetric Guerbet Reaction and Related Coupling Strategies

The Guerbet reaction, traditionally a method for the dimerization of primary alcohols to form branched primary alcohols, has been adapted for the asymmetric synthesis of chiral secondary alcohols. This transformation and related coupling strategies offer a redox-neutral and atom-economical approach to carbon-carbon bond formation.

The asymmetric Guerbet reaction typically involves the coupling of a racemic secondary alcohol with a primary alcohol, catalyzed by a chiral transition metal complex. nih.govunito.it This process operates via a "borrowing hydrogen" or hydrogen autotransfer mechanism. nih.govunito.it The catalyst, often a ruthenium complex, temporarily "borrows" hydrogen from the secondary alcohol to oxidize it to the corresponding ketone. Simultaneously, the primary alcohol is oxidized to an aldehyde. These carbonyl intermediates then undergo a base-mediated aldol (B89426) condensation. The subsequent dehydration and asymmetric reduction of the resulting enone, using the "borrowed" hydrogen, yields the chiral alcohol with high enantioselectivity. nih.govunito.it

A key breakthrough in this area has been the application of commercially available Noyori-type Ru(II)-diamine-diphosphine catalysts. nih.gov These catalysts, well-established in asymmetric hydrogenation, have proven effective in mediating the coupling of racemic secondary alcohols with primary alcohols to afford new chiral alcohols with high enantiomeric ratios, often up to 99:1. nih.gov The reaction mechanism is understood to be a cooperative process between the ruthenium catalyst, which facilitates the hydrogen autotransfer, and a base, which promotes the isomerization of an intermediary allylic alcohol. nih.gov

While a specific example for the synthesis of this compound via an asymmetric Guerbet reaction is not extensively detailed in the literature, the principles of this methodology can be applied. The synthesis would theoretically involve the coupling of this compound (as a racemic starting material) with a simple primary alcohol like methanol, or the cross-coupling of 2,4-dimethylacetophenone with a primary alcohol under reducing conditions.

Related coupling strategies that offer access to chiral this compound include the asymmetric transfer hydrogenation of 2',4'-dimethylacetophenone. This method utilizes a chiral ruthenium catalyst, such as one derived from a TsDPEN ligand, and a hydrogen donor like formic acid or isopropanol (B130326) to achieve the enantioselective reduction of the ketone to the corresponding chiral alcohol. soton.ac.uk

The following table summarizes representative results for the asymmetric synthesis of chiral alcohols using methodologies related to the Guerbet reaction, illustrating the potential for the synthesis of enantiomerically enriched this compound.

| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ru(II)-diamine-diphosphine | 1-Phenylethanol & Benzyl alcohol | 1,3-Diphenylpropan-1-ol | 85 | 96 | nih.gov |

| Ru(II)/TsDPEN | Acetophenone | 1-Phenylethanol | >99 | 98 | soton.ac.uk |

| Ru(II)/TsDPEN | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98 | 97 | soton.ac.uk |

| Ru(II)/TsDPEN | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 99 | soton.ac.uk |

Continuous Flow Synthesis and Process Intensification Methodologies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. beilstein-journals.orgnih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactive intermediates, precise control over reaction parameters, and the potential for straightforward automation and scalability. nih.govresearchgate.net The application of continuous flow technology to the synthesis of this compound represents a significant step towards process intensification, leading to more efficient, safer, and sustainable manufacturing processes. rug.nlfrontiersin.org

A likely route for the continuous flow synthesis of this compound is the asymmetric hydrogenation of 2',4'-dimethylacetophenone. In a typical setup, a solution of the substrate and a homogeneous or heterogeneous chiral catalyst would be continuously pumped through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. beilstein-journals.orgasynt.com The use of immobilized catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling, thereby reducing costs and waste. rsc.org

Microreactors, with their high surface-area-to-volume ratios, are especially well-suited for such transformations, enabling rapid optimization of reaction conditions such as temperature, pressure, and residence time. nih.govresearchgate.net The precise control afforded by microreactor technology can lead to higher conversions and selectivities compared to batch reactions. nih.gov

Process intensification in this context involves the integration of multiple reaction and purification steps into a single, continuous process. For example, the synthesis of this compound could be coupled with an in-line purification step, such as liquid-liquid extraction or chromatography, to isolate the final product in high purity without the need for intermediate handling. nih.gov

The table below presents data from studies on the continuous flow synthesis of chiral alcohols, which demonstrate the feasibility and benefits of applying this technology to the production of this compound.

| Reactor Type | Catalyst | Substrate | Product | Throughput | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Packed-bed | Immobilized Ru/TsDPEN | Acetophenone | 1-Phenylethanol | 0.1 mL/min | 95 | 90 | beilstein-journals.org |

| Microreactor | [Rh(COD)2]BF4 / Chiral Phosphine | Methyl Z-α-acetamidocinnamate | Chiral Phenylalanine derivative | 10 µL/min | >99 | 98 | researchgate.net |

| H-Cube® | 10% Pd/C | 4-Nitroacetophenone | 1-(4-Aminophenyl)ethanol | 1 mL/min | >99 | N/A (racemic) | nih.gov |

Investigations into the Reactivity and Chemical Transformations of 1 2,4 Dimethylphenyl Ethanol

Oxidation Reactions and Mechanistic Pathways

The oxidation of secondary alcohols, such as 1-(2,4-Dimethylphenyl)ethanol, is a fundamental transformation in organic synthesis, typically yielding ketones. The benzylic position of the alcohol in this compound makes it particularly amenable to oxidation.

The reaction converts the secondary alcohol to its corresponding ketone, 2',4'-dimethylacetophenone (B1329390). This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this, often employing transition metals like chromium or manganese, or milder, more selective reagents.

The mechanistic pathway for this oxidation can vary depending on the chosen oxidant. For instance, using a chromate-based reagent (e.g., pyridinium (B92312) chlorochromate, PCC) in an organic solvent, the reaction generally proceeds through the formation of a chromate (B82759) ester intermediate. The key steps are:

Ester Formation: The alcohol oxygen attacks the chromium atom of the oxidizing agent, forming a chromate ester.

Proton Abstraction: A base (which can be the solvent or another species) removes the proton from the carbon bearing the oxygen.

Elimination: The C-H bond breaks, and its electrons move to form a carbon-oxygen double bond (a carbonyl group). Simultaneously, the Cr-O bond cleaves, with the electrons moving to the chromium atom, reducing it and completing the oxidation of the alcohol to a ketone.

| Oxidant Type | Example Reagent | Typical Product | Mechanistic Feature |

| Chromium-based | Pyridinium chlorochromate (PCC) | 2',4'-Dimethylacetophenone | Formation of a chromate ester intermediate |

| Manganese-based | Potassium permanganate (B83412) (KMnO₄) | 2',4'-Dimethylacetophenone | Can lead to over-oxidation if not controlled |

| Activated DMSO | Swern Oxidation | 2',4'-Dimethylacetophenone | Involves an alkoxysulfonium salt intermediate |

Derivatization Strategies of the Hydroxyl Functional Group

The hydroxyl group of this compound is a versatile handle for synthesizing a wide array of derivatives through esterification, etherification, and nucleophilic substitution. nih.gov

Esterification is a common reaction where the hydroxyl group reacts with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. organic-chemistry.orgmedcraveonline.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic example. masterorganicchemistry.com The reaction is an equilibrium process, and water is removed to drive it towards the product. masterorganicchemistry.com

Fischer Esterification:

Reactants: this compound + Carboxylic Acid (e.g., Acetic Acid)

Catalyst: Strong acid (e.g., H₂SO₄)

Product: 1-(2,4-Dimethylphenyl)ethyl acetate (B1210297)

Etherification , such as in the Williamson ether synthesis, involves the formation of an ether linkage. This process typically requires converting the alcohol into a more reactive alkoxide ion by treating it with a strong base (e.g., sodium hydride, NaH). This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form the ether.

Williamson Ether Synthesis:

Alkoxide Formation: this compound + NaH → Sodium 1-(2,4-dimethylphenyl)ethoxide

Nucleophilic Attack: Sodium 1-(2,4-dimethylphenyl)ethoxide + Alkyl Halide (e.g., CH₃I) → 1-(1-Methoxyethyl)-2,4-dimethylbenzene

| Reaction Type | Reagents | Product Type | Key Conditions |

| Fischer Esterification | Carboxylic acid, acid catalyst | Ester | Removal of water to drive equilibrium |

| Acylation | Acyl chloride, base | Ester | Often rapid and irreversible |

| Williamson Ether Synthesis | Strong base, alkyl halide | Ether | Two-step process involving alkoxide formation |

The hydroxyl group is a poor leaving group (as OH⁻). libretexts.org Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. A common strategy is to protonate the alcohol using a strong acid, which allows water (a stable molecule) to act as the leaving group. libretexts.orgyoutube.com

Given that this compound is a secondary benzylic alcohol, it can react via either an Sₙ1 or Sₙ2 mechanism, but the Sₙ1 pathway is often favored. This is because the departure of the leaving group results in the formation of a secondary benzylic carbocation, which is significantly stabilized by resonance with the adjacent dimethylphenyl ring.

Sₙ1 Reaction Mechanism:

Protonation: The hydroxyl group is protonated by a strong acid (e.g., HBr) to form an oxonium ion.

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized secondary benzylic carbocation. This is the rate-determining step. weebly.com

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the carbocation to form the final product, 1-(1-Bromoethyl)-2,4-dimethylbenzene. libretexts.org

| Mechanism | Substrate | Intermediate | Stereochemistry | Favored By |

| Sₙ1 | Secondary Benzylic Alcohol | Resonance-stabilized carbocation | Racemization | Protic solvents, weak nucleophiles |

| Sₙ2 | (Less favored) | Pentacoordinate transition state | Inversion of configuration | Aprotic solvents, strong nucleophiles |

Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety

Electrophilic aromatic substitution (SₑAr) involves an electrophile replacing an atom (usually hydrogen) on the aromatic ring. wikipedia.orgnih.gov The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. uci.edumasterorganicchemistry.com

In this compound, the ring has three substituents:

Two methyl groups (-CH₃) at positions 2 and 4.

A 1-hydroxyethyl group (-CH(OH)CH₃) at position 1.

All three of these alkyl-based groups are electron-donating and act as activating groups , making the ring more reactive towards electrophiles than benzene (B151609) itself. They are also ortho, para-directors . masterorganicchemistry.com

To predict the site of substitution, we must consider the combined directing effects:

The 1-hydroxyethyl group directs to positions 2 and 6 (ortho) and 4 (para).

The methyl group at C2 directs to positions 1 (occupied), 3, and 5.

The methyl group at C4 directs to positions 3 and 5.

Considering these effects:

Position 4 is blocked by a methyl group.

Position 2 is blocked by a methyl group.

Position 6 is sterically hindered by the adjacent 1-hydroxyethyl group.

Positions 3 and 5 are strongly activated by the directing effects of the methyl groups at C2 and C4, and to a lesser extent by the group at C1.

Therefore, electrophilic attack is most likely to occur at positions 3 and 5 . For example, in a nitration reaction (using HNO₃ and H₂SO₄), the nitro group (-NO₂) would be directed to these positions, yielding a mixture of 1-(1-Hydroxyethyl)-2,4-dimethyl-5-nitrobenzene and 1-(1-Hydroxyethyl)-2,4-dimethyl-3-nitrobenzene.

Spectroscopic Characterization and Stereochemical Elucidation of 1 2,4 Dimethylphenyl Ethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For 1-(2,4-Dimethylphenyl)ethanol, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons of the ethyl group, and the two methyl groups attached to the phenyl ring. The chemical shifts and coupling constants are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, one would expect to see signals for the two carbons of the ethyl group, the six carbons of the aromatic ring, and the two carbons of the phenyl-methyl substituents. The carbon atom attached to the hydroxyl group (C-OH) is characteristically shifted downfield.

Based on data for analogous compounds, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. rsc.org

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ (on ethyl group) | ~1.5 (d, J ≈ 6.5 Hz) | ~25 |

| CH (on ethyl group) | ~5.0 (q, J ≈ 6.5 Hz) | ~68 |

| OH | Variable, broad singlet | - |

| Ar-CH₃ (at C2) | ~2.3 (s) | ~19 |

| Ar-CH₃ (at C4) | ~2.3 (s) | ~21 |

| Aromatic CH | ~7.0-7.4 (m) | ~125-138 |

| Aromatic C (quaternary) | - | ~135-143 |

d = doublet, q = quartet, s = singlet, m = multiplet, J = coupling constant in Hertz.

Stereochemical Analysis using Advanced NMR Techniques: The stereochemistry of this compound and its derivatives can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These 2D NMR experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure of the molecule. For chiral derivatives of this compound, these techniques can help in determining the relative stereochemistry of stereogenic centers. For instance, NOE correlations between protons on the stereogenic center and specific protons on the aromatic ring or its substituents can help to establish the preferred conformation and the relative orientation of different parts of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. A prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. nist.gov The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed in the 2850-3100 cm⁻¹ region. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol is typically found in the 1000-1200 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound. rsc.orgnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (hydrogen-bonded) | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch | 1000-1200 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For this compound, the symmetric stretching vibrations of the aromatic ring are expected to give rise to strong signals in the Raman spectrum. The C-C stretching vibrations of the alkyl substituents and the ethyl group would also be Raman active. The O-H stretching vibration, while strong in the IR spectrum, is typically weak in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of this compound shows a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight (150.22 g/mol ). nist.govnih.gov The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for alcohols is the alpha-cleavage, which involves the cleavage of the bond between the carbon bearing the hydroxyl group and an adjacent carbon. For this compound, this would lead to the formation of a stable benzylic cation. Another typical fragmentation is the loss of a water molecule (M-18).

The predicted major fragment ions in the mass spectrum of this compound are presented in the following table. nist.govlibretexts.orgdocbrown.infoyoutube.com

| m/z | Proposed Fragment Ion | Formation Pathway |

| 150 | [C₁₀H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 135 | [C₉H₁₁O]⁺ | Loss of a methyl radical (•CH₃) |

| 132 | [C₁₀H₁₂]⁺• | Loss of a water molecule (H₂O) |

| 117 | [C₉H₉]⁺ | Loss of a methyl radical from the M-18 fragment |

| 105 | [C₈H₉]⁺ | Benzylic cleavage |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophore in this compound is the substituted benzene (B151609) ring.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Benzene itself exhibits a strong absorption band around 204 nm (the E2-band) and a weaker, fine-structured band around 254 nm (the B-band). The presence of alkyl and hydroxyl substituents on the benzene ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands and an increase in their intensity. The exact position and molar absorptivity of these bands would be influenced by the solvent used for the measurement. libretexts.orgnih.gov

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While this compound is a liquid at room temperature, its crystalline derivatives, such as esters or urethanes, can be prepared and their structures determined by X-ray diffraction.

The single-crystal X-ray analysis of a suitable derivative would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry of the stereogenic centers. This technique is particularly valuable for the unambiguous assignment of the spatial arrangement of atoms, which can then be correlated with the data obtained from other spectroscopic methods, such as NMR. rsc.orgnih.govmdpi.combenthamopen.com

Computational Chemistry and Theoretical Investigations of 1 2,4 Dimethylphenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and optimized molecular geometry of a compound. For 1-(2,4-Dimethylphenyl)ethanol, DFT calculations would be employed to predict key structural parameters.

Detailed Research Findings:

No specific research papers presenting DFT calculations for the electronic structure and molecular geometry of this compound were found.

A theoretical study would typically report optimized bond lengths, bond angles, and dihedral angles. This data would provide a precise three-dimensional representation of the molecule's most stable conformation.

Data Tables:

A data table presenting the calculated geometric parameters (bond lengths in angstroms, bond and dihedral angles in degrees) for this compound would be a standard feature of such a study. However, no such published data is available.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Detailed Research Findings:

There is no available research that reports the prediction of spectroscopic parameters for this compound using quantum chemical methods.

Such a study would typically involve the calculation of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure.

Data Tables:

A table comparing calculated and experimental vibrational frequencies and NMR chemical shifts would be expected in a dedicated computational study. This information is currently not available in the literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability.

Detailed Research Findings:

Specific calculations of HOMO-LUMO energies and the resulting reactivity descriptors for this compound have not been reported in published studies.

A computational analysis would determine the energies of the HOMO and LUMO, the HOMO-LUMO gap, and other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters help in understanding the molecule's reactivity towards electrophiles and nucleophiles.

Data Tables:

A data table listing the calculated values for E(HOMO), E(LUMO), the energy gap, and other reactivity descriptors would be a central part of this analysis. No such data has been published for this specific compound.

Investigation of Non-Linear Optical (NLO) Properties

Computational methods can be used to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics.

Detailed Research Findings:

There is no research available that investigates the NLO properties of this compound.

A theoretical study in this area would focus on calculating the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These values would indicate the potential of the molecule to exhibit NLO behavior.

Data Tables:

A table summarizing the calculated dipole moment, polarizability, and hyperpolarizability components would be generated in a computational NLO study. This data is not available for this compound.

Mechanistic Probes through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction energy profiles.

Detailed Research Findings:

No computational studies on the reaction pathways for the synthesis or degradation of this compound were found.

For instance, the synthesis of this compound often involves a Grignard reaction. A computational study could model the reaction pathway of 2,4-dimethylbenzaldehyde (B100707) with a methylmagnesium halide, detailing the structures of intermediates and transition states, and calculating the activation energies for each step. This would provide a deeper understanding of the reaction mechanism at a molecular level.

Data Tables:

A table of calculated energies for reactants, intermediates, transition states, and products for a given reaction pathway would be a key component of such a study. This information is not present in the current body of scientific literature.

Mechanistic Investigations of 1 2,4 Dimethylphenyl Ethanol Transformations

Elucidation of Catalytic Cycle Mechanisms in Asymmetric Transformations

The catalytic asymmetric hydrogenation and transfer hydrogenation of aryl ketones are among the most effective methods for producing chiral benzylic alcohols like 1-(2,4-dimethylphenyl)ethanol. The mechanisms of these reactions, particularly those employing ruthenium-based catalysts, have been extensively studied. A widely accepted mechanism for catalysts of the type Ru(II)-bisphosphine/diamine is the metal-ligand bifunctional mechanism. mdpi.comresearchgate.net

The catalytic cycle for the asymmetric hydrogenation of 2',4'-dimethylacetophenone (B1329390) can be outlined as follows:

Pre-catalyst Activation: The reaction typically starts with a pre-catalyst, which is activated under the reaction conditions. For instance, a Ru-Cl precursor reacts with a chiral diamine and bisphosphine ligand to form the active catalyst. mdpi.com

Formation of the Active Hydride Species: The activated catalyst reacts with hydrogen gas to form a ruthenium hydride (Ru-H) species. This step is crucial as the Ru-H bond is the source of the hydride that will be transferred to the ketone.

Substrate Coordination and Hydride Transfer: The ketone, 2',4'-dimethylacetophenone, coordinates to the metal center. The hydride is then transferred from the ruthenium to the carbonyl carbon of the ketone. Simultaneously, a proton from the amine ligand is transferred to the carbonyl oxygen. This concerted transfer occurs in the outer coordination sphere of the metal, without direct binding of the ketone to the ruthenium atom. researchgate.net

Product Release and Catalyst Regeneration: The resulting product, this compound, is released from the catalyst. The catalyst is then regenerated by reaction with another molecule of hydrogen, completing the catalytic cycle. mdpi.com

In the case of asymmetric transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture is used instead of molecular hydrogen. sigmaaldrich.com The catalyst abstracts a hydride from the hydrogen donor to form the active Ru-H species, which then proceeds through a similar cycle of hydride and proton transfer to the ketone. mdpi.com

Table 1: Key Steps in the Catalytic Cycle of Asymmetric Hydrogenation of 2',4'-Dimethylacetophenone

| Step | Description | Key Species Involved |

| 1 | Pre-catalyst Activation | Ru(II) pre-catalyst, chiral ligands |

| 2 | Formation of Active Hydride | Activated catalyst, H₂ |

| 3 | Hydride and Proton Transfer | Ru-H species, 2',4'-Dimethylacetophenone, NH of the ligand |

| 4 | Product Release | This compound, regenerated catalyst |

| 5 | Catalyst Regeneration | Catalyst, H₂ |

Identification of Key Intermediates and Transition States

The identification of intermediates and the characterization of transition states are paramount for a deep understanding of the reaction mechanism and the origin of enantioselectivity. For the asymmetric reduction of acetophenones, these investigations often rely on a combination of experimental techniques and computational studies.

Key Intermediates:

Ruthenium Hydride Species (Ru-H): This is a central intermediate in both asymmetric hydrogenation and transfer hydrogenation. Its formation and reactivity are critical for the catalytic process. researchgate.net

Outer-Sphere Complex: Before the hydride transfer, the ketone and the Ru-H species form an outer-sphere complex. In this complex, the ketone is held in proximity to the catalyst through hydrogen bonding and other non-covalent interactions, but it is not directly bonded to the metal. researchgate.net

Transition States:

The stereochemistry of the final product is determined at the hydride transfer step. The transition state for this step involves the coordinated movement of the hydride from the metal and a proton from the ligand to the ketone. The enantioselectivity arises from the energy difference between the two diastereomeric transition states leading to the (R)- and (S)-alcohols.

Computational studies, often using Density Functional Theory (DFT), have been instrumental in modeling these transition states. For the asymmetric reduction of acetophenone (B1666503), a typical model for the transition state involves a six-membered ring-like structure where the ruthenium, hydride, carbonyl carbon, carbonyl oxygen, the proton being transferred, and the nitrogen of the diamine ligand are all involved. researchgate.net The steric and electronic interactions between the substituents on the ketone (the 2,4-dimethylphenyl group and the methyl group) and the chiral ligands in these transition states dictate which face of the ketone (Re or Si) is preferentially attacked by the hydride. researchgate.net

For example, in a Corey-Bakshi-Shibata (CBS) reduction, the proposed transition state involves the coordination of the ketone to the boron atom of the oxazaborolidine catalyst, with the larger substituent of the ketone oriented away from the steric bulk of the catalyst, thus directing the hydride attack to one face of the carbonyl. researchgate.net

Table 2: Characterization of Mechanistic Species

| Species | Type | Method of Investigation | Key Features |

| Ru-H Complex | Intermediate | Spectroscopy (NMR, IR), DFT Calculations | Contains the active hydride for transfer. |

| Ketone-Catalyst Adduct | Intermediate (Outer-Sphere) | Kinetic Studies, DFT Calculations | Precedes the hydride transfer step. |

| Hydride Transfer | Transition State | DFT Calculations, Kinetic Isotope Effect Studies | Determines the enantioselectivity of the reaction. |

Stereochemical Mechanisms in Enantioselective Processes

The stereochemical outcome of the asymmetric reduction of 2',4'-dimethylacetophenone is governed by the chiral environment created by the catalyst. The catalyst's structure, particularly the arrangement of the chiral ligands around the metal center, dictates the facial selectivity of the hydride attack on the prochiral ketone.

The prevailing model for enantioselection in these reactions is based on steric interactions in the diastereomeric transition states. The chiral ligands create a "chiral pocket" that preferentially accommodates the ketone in one orientation over the other. For instance, the phenyl rings of a chiral bisphosphine ligand and the substituents on a chiral diamine ligand create steric constraints that force the larger 2,4-dimethylphenyl group of the ketone to adopt a position that minimizes steric clash. This, in turn, exposes one of the two faces of the carbonyl group to the incoming hydride. researchgate.net

The configuration of the resulting this compound, whether (R) or (S), is therefore a direct consequence of the catalyst's chirality. By choosing the appropriate enantiomer of the chiral ligand, it is possible to selectively synthesize either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess. nih.gov

The principle of dynamic kinetic resolution (DKR) can also be applied in related transformations. mdpi.com While not directly applicable to the reduction of a prochiral ketone, it is a relevant concept in the broader context of asymmetric synthesis. In DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by having a rapid racemization of the starting material competing with an enantioselective reaction.

The enantioselectivity of these processes is often quantified by the enantiomeric excess (e.e.), which is a measure of the preference for the formation of one enantiomer over the other. High e.e. values, often exceeding 95%, are achievable in the asymmetric reduction of acetophenones, highlighting the exquisite level of stereochemical control exerted by modern chiral catalysts. nih.govnih.gov

Table 3: Factors Influencing Stereochemical Outcome

| Factor | Influence on Enantioselectivity | Example |

| Chirality of Ligands | Determines the preferred transition state and thus the product's absolute configuration. | (R,R)-DPEN vs. (S,S)-DPEN ligands in Ru-catalyzed hydrogenation. |

| Steric Hindrance | The relative size of the ketone's substituents influences their orientation in the chiral pocket. | The 2,4-dimethylphenyl group is significantly larger than the methyl group. |

| Electronic Effects | Can influence the stability of the transition states. | Electron-donating or -withdrawing groups on the aryl ring of the ketone. |

| Reaction Conditions | Temperature, solvent, and pressure can affect the energy difference between diastereomeric transition states. | Lower temperatures often lead to higher enantioselectivity. |

Applications of 1 2,4 Dimethylphenyl Ethanol As a Synthetic Platform

Utilization as a Chiral Building Block in Enantioselective Synthesis

The presence of a stereocenter in 1-(2,4-Dimethylphenyl)ethanol means it can exist as two non-superimposable mirror images, or enantiomers. In enantioselective synthesis, the goal is to produce a single, desired enantiomer of a target molecule, as different enantiomers can have vastly different biological effects. Chiral molecules like the enantiomerically pure forms of this compound are highly prized as "chiral building blocks" or synthons. They can be incorporated into a larger molecule, transferring their specific stereochemistry to the final product.

Research has demonstrated the importance of the 2,4-dimethylphenyl moiety in the construction of complex chiral molecules. For instance, the synthesis of (2S)-2-benzyloxymethyl-3-(2,4-dimethylphenyl)propionic acid was achieved through a diastereoselective alkylation reaction. nih.gov In this process, a precursor containing the 2,4-dimethylphenyl group was attached to a chiral auxiliary—(4R)-4-benzyl-2-oxazolidinone—to direct the stereochemical outcome of the reaction. nih.gov This strategic use of a chiral controller ensures the formation of the desired stereoisomer, highlighting how the core structure derived from this compound can be integral to building sophisticated, enantiomerically pure compounds. nih.gov

The table below summarizes the key components in the enantioselective synthesis of a chiral propionic acid derivative incorporating the 2,4-dimethylphenyl group.

| Precursor Moiety | Chiral Auxiliary Used | Key Transformation | Final Chiral Product |

| 3-(2,4-dimethylphenyl)propionyl | (4R)-4-benzyl-2-oxazolidinone | TiCl₄ mediated alkylation | (2S)-2-benzyloxymethyl-3-(2,4-dimethylphenyl)propionic acid |

This table details the components used in a synthesis that establishes a chiral center adjacent to the 2,4-dimethylphenyl group, based on findings from Parsons et al. (2004). nih.gov

Role in the Preparation of Complex Pharmaceutical Intermediates

The structural motifs found in this compound are relevant to the field of medicinal chemistry, where the specific substitution pattern on an aromatic ring can be crucial for a drug's efficacy and selectivity. The 2,4-dimethylphenyl group has been successfully incorporated into novel compounds with potential therapeutic applications.

An example is found in the development of new antitubercular agents. A series of isoniazid-derived hydrazones were synthesized, including a compound that features a 1-(2,4-dimethylphenyl)piperazine (B86057) moiety. mdpi.com This compound, N′-(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)benzylidene)isonicotinohydrazide, was synthesized and investigated for its activity against Mycobacterium tuberculosis. mdpi.com The synthesis of this potential therapeutic agent relies on intermediates that contain the distinct 2,4-dimethylphenyl structure. While the synthesis did not start from this compound itself, this alcohol represents a logical and accessible precursor to the required 1-(2,4-dimethylphenyl)piperazine intermediate through well-established synthetic transformations, such as oxidation to the corresponding ketone followed by reductive amination.

The following table outlines the details of the pharmaceutically relevant compound incorporating the 2,4-dimethylphenyl group.

| Compound Name | Therapeutic Area | Key Precursor Fragment |

| N′-(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)benzylidene)isonicotinohydrazide | Antitubercular | 1-(2,4-dimethylphenyl)piperazine |

This table highlights a specific application of the 2,4-dimethylphenyl moiety in a compound designed for antitubercular activity, as reported by Küçükgüzel et al. (2025). mdpi.com

Contribution to Fine Chemical and Agrochemical Synthesis

Beyond pharmaceuticals, substituted aromatic alcohols like this compound are foundational materials in the synthesis of fine chemicals and agrochemicals. These industries rely on versatile intermediates that can be modified to produce a wide range of products, from polymers and dyes to pesticides and herbicides.

The utility of closely related isomers in these sectors suggests a strong potential role for the 2,4-dimethylphenyl variant. For example, the isomeric compound 1-(2,5-dimethylphenyl)ethanol (B1583329) is noted for its use as an intermediate in the synthesis of both pharmaceuticals and agrochemicals. evitachem.com The structural and chemical similarities between these isomers—both being chiral secondary alcohols with a dimethyl-substituted phenyl ring—imply that this compound could be employed in similar synthetic pathways to produce active ingredients for crop protection or other specialized chemical applications. Its functional group allows for conversion into esters, ethers, ketones, or alkylated products, making it a versatile synthon for introducing the 2,4-dimethylphenyl group into larger, more functional molecules.

Sustainable Chemistry and Process Intensification in 1 2,4 Dimethylphenyl Ethanol Production

Integration of Green Chemistry Principles in Synthetic Strategies

The traditional synthesis of 1-(2,4-dimethylphenyl)ethanol typically relies on the reduction of the corresponding ketone, 2',4'-dimethylacetophenone (B1329390). Conventional methods often employ stoichiometric reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While effective, these methods suffer from poor atom economy, generate significant inorganic waste streams that require treatment, and involve potentially hazardous reagents.

In alignment with green chemistry principles, recent research focuses on catalytic and biocatalytic methods that offer cleaner and more efficient alternatives.

Catalytic Transfer Hydrogenation: A key green strategy is the replacement of stoichiometric reagents with catalytic ones. wikipedia.org Catalytic transfer hydrogenation (CTH) has emerged as a powerful technique for ketone reduction. This method uses a catalyst, often a non-precious metal, to transfer hydrogen from a safe donor molecule (like isopropanol (B130326) or formic acid) to the ketone. For the analogous reduction of acetophenone (B1666503), copper-zinc-aluminum (Cu-Zn-Al) catalysts have demonstrated high efficiency. acs.org This approach avoids the direct use of high-pressure hydrogen gas and circumvents the waste associated with metal hydride reagents, thus improving both safety and environmental impact. acs.org

Biocatalysis using Alcohol Dehydrogenases (ADHs): Nature provides highly efficient catalysts in the form of enzymes. Alcohol dehydrogenases (ADHs) are particularly well-suited for the stereoselective reduction of prochiral ketones to chiral alcohols. frontiersin.org The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ADHs offers several advantages:

High Selectivity: Enzymes can produce a single enantiomer of the alcohol with very high purity, which is crucial for pharmaceutical applications.

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption. wikipedia.org

Renewable Catalysts: Enzymes are derived from renewable resources and are biodegradable.

Research on acetophenone derivatives closely related to 2',4'-dimethylacetophenone has shown that ADHs from organisms like Lactobacillus kefir (LkADH) can be engineered to enhance their activity and substrate scope, making them highly effective for producing specific chiral aromatic alcohols. nih.govtudelft.nl

The table below compares traditional and green synthetic strategies for the production of aryl ethanols, illustrating the benefits of applying green chemistry principles.

| Parameter | Traditional Method (e.g., NaBH₄ Reduction) | Green Strategy (e.g., Biocatalysis with ADH) |

|---|---|---|

| Reagent Type | Stoichiometric | Catalytic (Enzyme) |

| Atom Economy | Low | High |

| Solvent | Organic Solvents (e.g., Methanol, THF) | Aqueous buffer, often with co-solvents |

| Temperature & Pressure | Variable, often requires cooling | Ambient temperature and pressure |

| Waste Generation | High (Borate salts, quenching reagents) | Low (Biodegradable catalyst, minimal byproducts) |

| Stereoselectivity | None (produces racemate) | High (produces single enantiomer) |

Development of Environmentally Benign Solvent Systems (e.g., Natural Deep Eutectic Solvents)

Solvents account for a large portion of the mass and energy intensity in chemical processes and are a primary source of waste and volatile organic compound (VOC) emissions. A core tenet of green chemistry is the use of safer, environmentally benign solvents. Natural Deep Eutectic Solvents (NADES) have emerged as a promising class of green solvents. nih.gov

NADES are mixtures of natural, readily available compounds such as sugars, organic acids, amino acids, and choline (B1196258) chloride. nih.gov When mixed in specific molar ratios, they form a eutectic mixture with a melting point significantly lower than the individual components, resulting in a liquid at or near room temperature. Their advantages include:

Low Toxicity and High Biodegradability: Composed of natural metabolites, they are generally considered non-toxic and are readily biodegradable. researchgate.net

Negligible Volatility: They have very low vapor pressure, which eliminates air pollution from VOCs and reduces explosion hazards.

Tunable Properties: The polarity and solvating power of NADES can be tailored by changing their composition, making them versatile for different reaction types.

A groundbreaking application combining green chemistry principles is the use of NADES as a medium for biocatalytic reactions. A study on the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone, a close structural analog of 2',4'-dimethylacetophenone, successfully employed baker's yeast in a NADES composed of choline chloride and glycerol (B35011) (ChGly) with 30% water content. nih.gov The NADES system not only replaced traditional organic solvents but also enhanced the stability and enantioselectivity of the biocatalyst. nih.gov Furthermore, the study demonstrated that the NADES could be efficiently recycled for multiple reaction cycles, further enhancing the sustainability of the process. nih.gov

The following table presents data on the biocatalytic reduction of an acetophenone analog in a NADES medium, highlighting the effectiveness of this green solvent system.

| Solvent System | Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Choline Chloride:Glycerol (with 30% v/v water) | 1-(3,4-dimethylphenyl)ethanone | S. cerevisiae | High | >99% (S) | nih.gov |

| Choline Chloride:Urea (with 30% v/v water) | 1-(3,4-dimethylphenyl)ethanone | S. cerevisiae | Moderate | 96% (S) | nih.gov |

| Phosphate Buffer (Aqueous) | 1-(3,4-dimethylphenyl)ethanone | S. cerevisiae | Low | 98% (S) | nih.gov |

Implementation of Continuous Flow Processing for Enhanced Efficiency and Reduced Waste

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, is a prime example of this philosophy and offers substantial advantages over traditional batch production. nih.gov

For the synthesis of this compound via the hydrogenation of 2',4'-dimethylacetophenone, a continuous flow setup would typically involve pumping a solution of the ketone and a hydrogen source over a packed bed of a heterogeneous catalyst (a solid catalyst). This approach offers:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing hotspots and byproduct formation, which is critical for exothermic hydrogenation reactions. rsc.org

Improved Safety: Flow reactors handle only small volumes of hazardous materials at any given time, minimizing the risks associated with high-pressure gases or reactive intermediates.

Increased Efficiency and Throughput: Continuous operation eliminates the downtime associated with filling, heating, cooling, and cleaning batch reactors. Steady-state production can be maintained for extended periods, leading to higher productivity. rsc.org

Facilitated Catalyst Recycling: Using a solid-supported catalyst in a packed-bed reactor allows for easy separation of the product stream from the catalyst, which remains in the reactor for continuous reuse, thereby reducing costs and waste. beilstein-journals.org

Studies on the continuous flow hydrogenation of acetophenone using a nickel-on-carbon (Ni@C) catalyst have shown near-quantitative conversion (99.1%) and high selectivity (97.8%) to 1-phenylethanol (B42297), with the catalyst remaining stable for over 48 hours of continuous operation. rsc.org Similarly, asymmetric transfer hydrogenation of acetophenone has been successfully performed in a flow reactor, achieving 95% conversion and 90% enantiomeric excess with minimal catalyst leaching over 11 hours. beilstein-journals.org

Furthermore, continuous flow processing is highly advantageous for subsequent reactions, such as the acid-catalyzed dehydration of this compound to produce the corresponding valuable styrene (B11656) monomer. This transformation can be efficiently carried out in a flow reactor packed with a solid acid catalyst, preventing the corrosion and waste issues associated with using mineral acids in batch processes. soton.ac.uk

The following table summarizes the advantages of continuous flow processing compared to traditional batch methods for catalytic hydrogenation.

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Poor, risk of thermal runaway | Excellent, precise temperature control |

| Mass Transfer | Often limited by stirring | Superior, efficient mixing |

| Safety | Higher risk (large volumes of reagents) | Inherently safer (small reaction volume) |

| Process Control | Difficult to maintain consistency | Precise control of parameters (residence time, temp) |

| Scalability | Difficult ("scaling up") | Easier ("scaling out" by parallelization) |

| Catalyst Reuse | Requires separation step (e.g., filtration) | Integral to the process (packed bed) |

Conclusion and Future Research Directions

Summary of Key Advancements in the Synthesis and Application of 1-(2,4-Dimethylphenyl)ethanol

Recent decades have witnessed a paradigm shift in the synthesis of enantiomerically pure alcohols like this compound, moving from classical resolution techniques to more sophisticated and efficient asymmetric methods. A significant leap forward has been the development of catalytic systems that enable the direct, enantioselective reduction of the prochiral ketone precursor, 2',4'-dimethylacetophenone (B1329390).

Key advancements can be categorized as follows:

Asymmetric Hydrogenation and Transfer Hydrogenation: The use of transition-metal catalysts, particularly those based on ruthenium and rhodium complexed with chiral ligands, has become a powerful tool for the asymmetric hydrogenation of aromatic ketones. thieme-connect.com Similarly, asymmetric transfer hydrogenation (ATH) offers a practical and efficient alternative, often utilizing more accessible hydrogen donors. thieme-connect.com These methods have demonstrated high conversions and excellent enantioselectivities in the synthesis of chiral benzylic alcohols. nih.gov

Biocatalysis: A major stride towards greener and more sustainable synthesis has been the application of biocatalysts. mdpi.com Enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), sourced from various microorganisms, have been employed for the stereoselective reduction of 2',4'-dimethylacetophenone. Biocatalytic reductions are lauded for their exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee), and their operation under mild, environmentally benign conditions. entrechem.com The use of whole-cell systems further simplifies the process by providing in situ cofactor regeneration.

Organocatalysis: The rise of organocatalysis has presented a metal-free approach to asymmetric synthesis. mdpi.comnih.gov Chiral small organic molecules have been developed to catalyze the reduction of ketones with high stereocontrol. While still an evolving area for this specific substrate, organocatalysis offers advantages in terms of catalyst stability, lower toxicity, and ready availability. nih.gov

In terms of applications, this compound primarily serves as a valuable chiral building block in organic synthesis. Its structural motif is of interest in the preparation of more complex molecules with potential biological activity. For instance, derivatives of this alcohol are being investigated in the context of developing new therapeutic agents.

Table 1: Comparison of Modern Synthetic Methods for this compound

| Synthesis Method | Key Advantages | Common Catalysts/Reagents | Typical Enantioselectivity |

| Asymmetric Hydrogenation | High efficiency, broad applicability | Chiral Ru and Rh complexes | Often >95% ee |

| Biocatalysis | High enantioselectivity, green conditions | Ketoreductases, Alcohol Dehydrogenases | Frequently >99% ee |

| Organocatalysis | Metal-free, robust catalysts | Chiral amines, phosphoric acids | Variable, can be high |

Prospective Research Avenues and Outstanding Challenges in its Chemical Space

Despite the significant progress, several avenues for future research remain open, alongside persistent challenges that need to be addressed to unlock the full potential of this compound and related chiral alcohols.

Prospective Research Avenues:

Development of Novel Catalytic Systems: There is a continuous quest for more active, selective, and robust catalysts. chiralpedia.com Future work will likely focus on designing novel chiral ligands for metal-catalyzed reactions and discovering or engineering new enzymes with broader substrate scopes and enhanced stability. The integration of computational methods for catalyst design is expected to accelerate this process.

Exploration of New Applications: The utility of enantiopure this compound as a precursor for bioactive molecules is an area ripe for exploration. Its incorporation into scaffolds for pharmaceuticals, agrochemicals, and materials science could lead to the discovery of novel compounds with desirable properties. For example, its derivatives could be screened for a range of biological activities.

Integration with Enabling Technologies: The combination of advanced catalytic methods with technologies such as continuous flow chemistry can offer significant advantages in terms of scalability, safety, and process control. Research into developing continuous-flow processes for the asymmetric synthesis of this compound could pave the way for more efficient industrial production.

Outstanding Challenges:

Scalability and Cost-Effectiveness: While many highly selective methods have been developed at the laboratory scale, their transition to industrial-scale production can be challenging. The high cost of some transition-metal catalysts and chiral ligands, as well as the downstream processing associated with biocatalytic methods, can be prohibitive. A key challenge is the development of cost-effective and scalable synthetic routes.

Catalyst Recovery and Reuse: For both economic and environmental reasons, the efficient recovery and recycling of catalysts are crucial. This is a significant challenge for homogeneous metal catalysts and, to a lesser extent, for biocatalysts. The development of effective immobilization techniques for both types of catalysts is an active area of research.

Broadening the Chemical Space: While the synthesis of this compound is well-explored, the development of methodologies that can be broadly applied to a wider range of substituted aromatic ketones with high efficiency and selectivity remains a goal. Overcoming steric and electronic limitations of current catalytic systems is an ongoing challenge.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-Dimethylphenyl)ethanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via catalytic hydrogenation of 1-(2,4-Dimethylphenyl)ethanone (CAS 89-74-7) using chiral catalysts like iridium complexes or sodium borohydride. Industrial-scale processes optimize temperature (80–120°C), pressure (5–10 bar H₂), and solvent systems (e.g., ethanol/water mixtures) to achieve yields >85% .

- Key Variables : Catalyst loading (0.5–2 mol%), solvent polarity, and reaction time (4–12 hrs) significantly impact enantiomeric excess (ee) and purity. Polar solvents enhance solubility of intermediates, while prolonged reaction times may lead to over-reduction .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Data : The compound exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in water at 25°C) and high solubility in organic solvents like ethanol (>500 mg/mL). Stability tests show decomposition <5% over 6 months when stored at 4°C in inert atmospheres .

- Handling Recommendations : Use amber vials to prevent photodegradation and avoid prolonged exposure to acidic/basic conditions, which may catalyze dehydration to styrene derivatives .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar alcohols?

- Analytical Workflow :

- ¹H NMR : Look for a triplet at δ 1.4 ppm (CH₃ of ethanol group) and a doublet at δ 4.8 ppm (OH, exchangeable with D₂O). Aromatic protons appear as multiplet signals between δ 6.9–7.3 ppm due to the 2,4-dimethyl substitution .

- IR : Strong O-H stretch at 3350–3450 cm⁻¹ and C-O stretch at 1050–1100 cm⁻¹. Absence of carbonyl peaks (1650–1750 cm⁻¹) confirms reduction from the ketone precursor .

Advanced Research Questions

Q. What strategies enhance enantioselective synthesis of (R)- or (S)-1-(2,4-Dimethylphenyl)ethanol?

- Catalytic Approaches :

- Biocatalysis : Use Daucus carota cells or engineered Pichia pastoris with alcohol dehydrogenases for asymmetric reduction of 1-(2,4-Dimethylphenyl)ethanone. Ethanol/isopropanol as co-solvents improve ee (up to 98%) by stabilizing enzyme conformations .

- Chiral Ligands : Iridium complexes with N-heterocyclic carbenes (e.g., (R)-BINAP) achieve >90% ee in hydrogenation. Computational DFT studies (B3LYP/6-311+G(d,p)) guide ligand design to minimize steric clashes with the 2,4-dimethyl group .

Q. How do substituent effects (methyl groups) influence the reactivity of this compound in esterification or oxidation reactions?

- Reactivity Insights :

- Esterification : Steric hindrance from 2,4-dimethyl groups slows nucleophilic attack on acylating agents (e.g., isobutyric anhydride). Kinetic studies show a 40% lower reaction rate compared to unsubstituted 1-phenylethanol .

- Oxidation : Chromic acid oxidizes the ethanol group to 1-(2,4-Dimethylphenyl)ethanone, but competing side reactions (e.g., ring methylation) occur at >60°C. Lower temperatures (0–25°C) and controlled stoichiometry minimize byproducts .

Q. What computational models predict the compound’s interaction with biological targets or chiral catalysts?

- Modeling Techniques :

- Docking Studies : Molecular dynamics (MD) simulations using AutoDock Vina reveal preferential binding of the (R)-enantiomer to cytochrome P450 enzymes, correlating with metabolic stability data .

- Transition State Analysis : DFT calculations (M06-2X/def2-TZVP) map energy barriers in catalytic cycles, identifying key intermediates in asymmetric hydrogenation pathways .

Data Contradictions and Resolution

Q. Discrepancies in reported enantiomeric excess (ee) for biocatalytic synthesis: How to reconcile variability?

- Analysis : Literature reports ee values ranging from 70–98% for Daucus carota-mediated reductions. Variability arises from differences in exogenous reductants (e.g., glucose vs. ethanol), which alter intracellular NADPH/NADH ratios. Standardizing co-substrate concentrations (0.1–0.5 M) reduces deviation .

Q. Conflicting solubility data in aqueous vs. organic solvents: What factors account for this?